2,5-Dimethoxy-4'-nitrostilbene
Description
Overview of Stilbene (B7821643) Derivatives in Photochemistry and Materials Science
Stilbene, or 1,2-diphenylethylene, and its derivatives represent a class of aromatic hydrocarbons that have garnered considerable attention for their unique photochemical and photophysical properties. researchgate.net The core structure, consisting of two phenyl rings connected by an ethylene (B1197577) bridge, allows for trans-cis (or E/Z) isomerization when exposed to light, a phenomenon known as photoisomerization. mdpi.comwiley-vch.de This reversible process is a cornerstone of their application in various light-sensitive systems. wiley-vch.de
In the realm of photochemistry , the study of stilbene derivatives is extensive. The trans isomer is typically more stable and highly fluorescent, while the cis isomer is non-fluorescent. wiley-vch.de The photochemical conversion between these states is a fundamental process in understanding light-induced molecular dynamics. mdpi.comrsc.org Beyond simple isomerization, some stilbene derivatives can undergo photocyclization to form phenanthrenes, a reaction with synthetic utility. mdpi.com
In materials science , the applications of stilbene derivatives are widespread and continue to expand. researchgate.net Their strong fluorescence has led to their use as:
Optical Brighteners: In textiles and detergents, they absorb UV light and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter. researchgate.netgoogle.com
Dyes and Pigments: The conjugated π-system of stilbenes makes them effective chromophores for creating a variety of colors. nih.gov
Dye Lasers: Certain stilbene derivatives are used as the gain medium in tunable lasers due to their high fluorescence quantum yields. wiley-vch.de
Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties make them suitable for use in the emissive layers of OLED displays. nih.gov
Nonlinear Optical (NLO) Materials: Stilbenes with specific substituent patterns can exhibit large second-order NLO properties, which are crucial for applications like second-harmonic generation (SHG), converting laser light to a higher frequency (e.g., from infrared to blue). oup.comspiedigitallibrary.orgrsc.org This is particularly relevant for high-density optical data storage and telecommunications. oup.com
The versatility of stilbenes stems from the fact that their properties can be finely tuned by introducing various functional groups onto the phenyl rings. wiley-vch.de
Significance of Nitro and Dimethoxy Substituents in Stilbene Systems
The properties of a stilbene derivative are heavily influenced by the electronic nature of its substituents. The combination of electron-donating and electron-withdrawing groups can create what is known as a "push-pull" system, leading to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT is central to many of their applications, especially in nonlinear optics. aip.org
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to the high electronegativity of its oxygen atoms. oup.comnih.gov When attached to a conjugated system like stilbene, it significantly lowers the energy of the molecule's frontier molecular orbitals. The presence of a nitro group is known to:
Promote the formation of a large dipole moment change between the ground and excited states, which is a key requirement for second-order NLO activity. nih.govacs.org
Influence the photophysical pathways, in some cases promoting intersystem crossing to the triplet state. nih.gov
Create challenges in achieving transparency for blue light, as the strong charge transfer can shift the absorption wavelength to be longer (red-shifted). oup.com
The Dimethoxy Groups (-OCH₃): The methoxy (B1213986) group is an electron-donating group. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, increasing the electron density of the π-system. researchgate.net In the case of 2,5-Dimethoxy-4'-nitrostilbene, the two methoxy groups on one phenyl ring act as the "donor" part of the push-pull system. The effects of methoxy groups include:
Enhancing the electron-donating character of the phenyl ring, which strengthens the push-pull nature of the molecule when paired with an acceptor like a nitro group.
Influencing the conformation and solubility of the molecule.
Studies on related compounds, such as 4,5-dimethoxy-2-nitrobenzyl derivatives, have shown that these groups can cause a red-shift in absorption spectra and enable the detection of a triplet state upon photoexcitation. nih.gov
The specific placement of these substituents is crucial. In this compound, the methoxy groups are at the 2 and 5 positions, and the nitro group is at the 4' position, creating a distinct push-pull electronic asymmetry across the stilbene backbone.
Scope and Research Trajectories for this compound
The unique substitution pattern of this compound positions it as a compound of interest for several research avenues. While specific extensive research on this exact molecule is not widely published, its structure allows for well-founded predictions of its potential applications and areas for future investigation.
Current Knowledge: The compound is known and has been synthesized. The trans isomer, for instance, has a reported melting point of 157°C. chemicalbook.comchemicalbook.com Its synthesis can be achieved through methods like the Wittig or Horner-Wadsworth-Emmons reaction, which are standard for creating stilbenes. wiley-vch.dejuliethahn.comorganic-chemistry.org These reactions would likely involve the condensation of a derivative of 4-nitrotoluene (B166481) with 2,5-dimethoxybenzaldehyde (B135726). researchgate.netlookchem.com
Future Research Directions:
Nonlinear Optics: Given its "push-pull" architecture, a primary research trajectory is the investigation of its NLO properties. rsc.org Research would involve:
Synthesis and Crystal Growth: Developing efficient synthesis methods and growing high-quality single crystals, which is often a prerequisite for practical NLO applications. spiedigitallibrary.org
Second-Harmonic Generation (SHG) Measurement: Quantifying its SHG efficiency to compare it with established NLO materials like 3-methyl-4-methoxy-4'-nitrostilbene (MMONS). oup.comrsc.org
Structure-Property Relationship Studies: Investigating how the 2,5-dimethoxy substitution pattern, compared to other substitution patterns, affects the crystal packing and ultimately the bulk NLO response. rsc.org
Fluorescent Probes and Sensors: The ICT character of push-pull stilbenes often results in solvatochromism, where the fluorescence emission color changes with the polarity of the environment. nih.gov This suggests that this compound could be explored as:
A probe for micro-environmental polarity in biological systems or polymer matrices.
A component in chemical sensors where binding to an analyte would alter the electronic environment and thus the fluorescence signal.
Photochemical Studies: A detailed investigation of its photophysical properties would be valuable. This includes:
Measuring fluorescence quantum yields and lifetimes. rsc.org
Studying the dynamics of its trans-cis photoisomerization. researchgate.net
Investigating the potential for other photochemical reactions, such as photocyclization. mdpi.com
The table below summarizes some known properties and potential areas of investigation for this compound.
| Property / Application | Description | Research Focus |
| Chemical Structure | Stilbene with two methoxy groups on one ring and a nitro group on the other, creating a push-pull system. | Synthesis via Wittig or Horner-Wadsworth-Emmons olefination. wiley-vch.deorganic-chemistry.org |
| Melting Point (trans) | 157°C chemicalbook.comchemicalbook.com | Verification and characterization of isomers. |
| Nonlinear Optics (NLO) | Expected to have significant second-order NLO properties due to its push-pull nature. rsc.orgtandfonline.com | Measurement of second-harmonic generation (SHG) efficiency; crystal engineering. |
| Fluorescence | Expected to be fluorescent, with properties sensitive to the solvent environment (solvatochromism). nih.gov | Development as a fluorescent probe for polarity; use in chemical sensors. |
| Photochemistry | Expected to undergo trans-cis photoisomerization. wiley-vch.de | Study of isomerization quantum yields and excited-state dynamics. rsc.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-9-10-16(21-2)13(11-15)6-3-12-4-7-14(8-5-12)17(18)19/h3-11H,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSBSYHEGIPGAW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209055 | |
| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |
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Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14198-24-4, 5529-38-4 | |
| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |
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| Record name | 2,5-Dimethoxy-4'-nitrostilbene | |
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| Record name | Benzene, 1,4-dimethoxy-2-(2-(4-nitrophenyl)ethenyl)-, (E)- | |
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| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |
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| Record name | 2,5-dimethoxy-4'-nitrostilbene | |
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| Record name | trans-2,5-dimethoxy-4'-nitrostilbene | |
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Synthetic Methodologies and Precursor Chemistry for 2,5 Dimethoxy 4 Nitrostilbene
Established Synthetic Pathways for Nitrostilbene Architectures
The construction of the core stilbene (B7821643) structure, a 1,2-diphenylethylene framework, is achieved through several key condensation reactions. wiley-vch.de The choice of method often influences the stereochemical outcome, yielding either the (E)- or (Z)-isomer.
The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org Discovered by Georg Wittig, this reaction is highly versatile for creating C=C bonds with defined regiochemistry. wiley-vch.dewpmucdn.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comwpmucdn.com The stereochemical outcome depends on the nature of the ylide; stabilized ylides (with electron-withdrawing groups) generally produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than traditional phosphonium ylides. wiley-vch.denih.govwikipedia.org This reaction almost always produces the (E)-alkene and has the significant advantage that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. nih.govwikipedia.orgtcichemicals.com The HWE reaction is a powerful tool for the stereocontrolled synthesis of olefins and is widely used in the synthesis of natural products and other complex molecules. conicet.gov.ar
| Reaction | Key Reagents | Typical Product | Advantages |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | (E)- or (Z)-Alkene | Wide functional group tolerance. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Carbanion | (E)-Alkene | High E-selectivity, easy byproduct removal. wikipedia.orgtcichemicals.com |
For the synthesis of a nitrostilbene, a typical Wittig approach might involve reacting a nitro-substituted benzaldehyde (B42025) with a suitable benzylphosphonium salt or vice-versa. nih.govumich.edu
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base such as an amine or potassium phosphate. nih.govresearchgate.net This method is extensively used for preparing a wide array of substituted alkenes. nih.gov When applied to stilbene synthesis, it typically involves the condensation of a substituted phenylacetic acid derivative (as the active methylene component) with a benzaldehyde. nih.gov These condensations are known to produce the thermodynamically more stable (E)-isomers with high yields. nih.govnih.gov Recent advancements have explored the use of heterogeneous catalysts like g-C3N4, promoting green chemistry principles by enabling reactions at room temperature with recyclable catalysts. rsc.org
Targeted Synthesis of 2,5-Dimethoxy-4'-nitrostilbene Isomers
The specific synthesis of this compound can be achieved by applying the aforementioned condensation reactions with appropriately substituted precursors. A common strategy is the Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. For instance, 2,5-dimethoxybenzaldehyde (B135726) can be reacted with nitromethane (B149229) to produce 2,5-dimethoxy-β-nitrostyrene. fscichem.comyoutube.com
To construct the target molecule, this compound, a Wittig or HWE approach is highly suitable. The synthesis would involve one of two primary disconnection strategies:
Wittig/HWE Route A: Reaction of 2,5-dimethoxybenzaldehyde lookchem.com with a 4-nitrobenzyl phosphonium salt or phosphonate ester.
Wittig/HWE Route B: Reaction of 4-nitrobenzaldehyde (B150856) with a 2,5-dimethoxybenzyl phosphonium salt or phosphonate ester.
A patent describes the preparation of this compound, which can then be used as an intermediate for other compounds, such as 2,5-dihydroxy-4'-nitrostilbene. google.com
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| 2,5-Dimethoxybenzaldehyde | 4-Nitrobenzyl-triphenylphosphonium bromide | Wittig Reaction | This compound |
| 4-Nitrobenzaldehyde | (2,5-Dimethoxybenzyl)phosphonate | HWE Reaction | This compound |
| 2,5-Dimethoxybenzaldehyde | 4-Nitrophenylacetic acid | Knoevenagel Condensation | This compound |
Functionalization Strategies for Enhanced Material Attributes
The intrinsic properties of this compound can be tailored for specific applications through chemical modification. These strategies focus on introducing new functional groups or integrating the stilbene unit into larger polymeric structures.
The nitrostilbene scaffold can be further functionalized to introduce new reactive sites. The nitro group itself is a key functional handle; it can be reduced to an amine, providing a nucleophilic center for further reactions, such as amide coupling. nih.gov This approach has been used to synthesize a series of amino acid amides from an amino-stilbene precursor. nih.gov
Alternatively, electrophilic centers can be introduced. For example, fluorinated nitrostilbenes can serve as precursors for nucleophilic aromatic substitution, allowing the introduction of functionalities like amino acids or diols by reacting with the corresponding nucleophiles. acs.org The stilbene aromatic rings can also undergo electrophilic substitution reactions, although the positions are directed by the existing methoxy (B1213986) and nitro-stilbene groups. evitachem.com Such modifications are crucial for developing solvatochromic dyes and precursors for hybrid materials. acs.org
Integrating the this compound chromophore into a polymer backbone is a strategy to create materials with enhanced optical or electronic properties. This is typically achieved by first synthesizing a monomer containing the stilbene unit, which is then polymerized. tandfonline.comtandfonline.com For example, a methacryloyl group can be attached to the stilbene core to create a functional monomer. A series of acrylate (B77674) monomers with stilbene segments, including a 4-(6-methacrylate)hexyl-2,3-dimethoxy-4'-nitro stilbene, have been synthesized via the Wittig reaction and subsequently polymerized using free radical polymerization. tandfonline.comtandfonline.com These polymers exhibit interesting fluorescent properties that are dependent on the polarity of their environment. tandfonline.com The integration of such D-π-A (donor-π-acceptor) stilbene units is a key strategy for developing materials for applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. tandfonline.comacs.org
Molecular Structure, Conformation, and Spectroscopic Elucidation of 2,5 Dimethoxy 4 Nitrostilbene
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic analysis is crucial for elucidating the intricate details of the molecular structure of 2,5-Dimethoxy-4'-nitrostilbene, including the stereochemistry of the ethylenic bridge and the influence of its substituent groups.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry of stilbene (B7821643) derivatives. For this compound, the coupling constant (J-value) between the vinylic protons is characteristic of the geometric isomer. A large coupling constant, typically in the range of 16 Hz, is indicative of a trans or (E)-configuration, where the protons are on opposite sides of the double bond. researchgate.net Conversely, a smaller J-value would suggest a cis or (Z)-isomer.
In addition to establishing the double bond geometry, ¹H NMR provides detailed information about the chemical environment of each proton in the molecule. The aromatic protons of the two phenyl rings exhibit distinct chemical shifts and splitting patterns due to the electronic effects of the methoxy (B1213986) and nitro substituents. The protons on the dimethoxy-substituted ring are influenced by the electron-donating nature of the methoxy groups, while the protons on the nitro-substituted ring are affected by the electron-withdrawing nitro group.
Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in this compound by detecting their vibrational modes. triprinceton.org
Key vibrational frequencies observed in the spectra include:
C=C Stretch (alkene): A band around 1604 cm⁻¹ in the IR spectrum is characteristic of the carbon-carbon double bond of the stilbene backbone. researchgate.net
NO₂ Stretch (nitro group): The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands around 1518 cm⁻¹ and 1352 cm⁻¹, respectively. researchgate.net
C-O Stretch (methoxy groups): The stretching vibrations of the C-O bonds in the methoxy groups are also identifiable.
Aromatic C-H and C=C Stretches: These vibrations give rise to a series of bands in the fingerprint region of the spectra, confirming the presence of the aromatic rings.
Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides insights into the conjugated π-electron system of this compound, which acts as a chromophore. msu.edu The presence of the extended conjugation between the two aromatic rings through the ethylenic bridge results in strong absorption in the ultraviolet-visible region. hnue.edu.vn
The absorption spectrum is characterized by intense π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents. The presence of the electron-donating dimethoxy groups and the electron-withdrawing nitro group creates a "push-pull" system, which can lead to a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to unsubstituted stilbene. msu.edubspublications.net This shift is indicative of a significant intramolecular charge transfer (ICT) character in the excited state. researchgate.net
The solvent environment can also influence the λmax, a phenomenon known as solvatochromism. researchgate.net Polar solvents can stabilize the charge-separated excited state, often leading to further red shifts in the absorption spectrum.
X-ray Crystallography for Solid-State Molecular Architecture
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, these interactions can include:
Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
C-H···O hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methoxy groups or aromatic rings and the oxygen atoms of the nitro or methoxy groups of neighboring molecules. nih.gov
π-π stacking: The planar aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. nih.gov
The analysis of the crystal packing provides insights into how the molecules self-assemble in the solid state, which can influence the material's bulk properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within the crystal. mdpi.comresearchgate.net
X-ray crystallography allows for the precise measurement of the geometric parameters of the this compound molecule.
Table 1: Selected Bond Lengths in Stilbene Derivatives
| Bond | Typical Length (Å) | Notes |
|---|---|---|
| C=C (ethylenic) | ~1.34 Å | Shorter than a C-C single bond, indicating double bond character. |
| C-C (aryl-vinyl) | ~1.48 Å | Connects the phenyl rings to the ethylenic bridge. |
| C-N (nitro) | ~1.47 Å | Bond between the aromatic carbon and the nitrogen of the nitro group. |
| N-O (nitro) | ~1.22 Å | The two N-O bonds in the nitro group are typically equivalent. |
| C-O (methoxy) | ~1.36 Å | Aromatic carbon to methoxy oxygen bond. |
Table 2: Selected Bond Angles in Stilbene Derivatives
| Angle | Typical Value (°) | Notes |
|---|---|---|
| C-C=C (vinyl) | ~125° | The angles around the ethylenic carbons deviate from the ideal 120° due to steric strain. |
| C-C-N (aromatic) | ~118° | Angle at the point of nitro group substitution. |
| O-N-O (nitro) | ~124° | Angle within the nitro group. |
The detailed analysis of these structural parameters from X-ray crystallographic data provides a fundamental basis for understanding the structure-property relationships in this compound. researchgate.netresearchgate.netnih.gov
Isomerism and Stereochemical Dynamics (trans-cis Photoisomerization) of this compound
The photochemical trans-cis isomerization of stilbene and its derivatives is a fundamental and extensively studied photoreaction. This process involves the conversion between two geometric isomers, the trans (or E) and cis (or Z) forms, upon absorption of light. wiley-vch.dersc.org For this compound, this isomerization is a key aspect of its stereochemical dynamics, driven by the interplay of its molecular structure and the energy it absorbs from light.
The isomerization from the generally more stable trans isomer to the sterically hindered cis isomer is induced by UV irradiation. rsc.org Conversely, the reverse reaction from cis to trans can be initiated by heat or light. wiley-vch.de The core of this process, whether in the singlet or triplet excited state, necessitates a twisting motion around the central carbon-carbon double bond. wiley-vch.de The presence of substituents, such as the electron-donating dimethoxy groups and the electron-withdrawing nitro group in this compound, significantly modulates the dynamics of this photoisomerization.
Mechanistic Insights into Photoinduced Isomerization
The photoisomerization of stilbenes can proceed through two primary pathways: a singlet state mechanism and a triplet state mechanism. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). rroij.com From the S₁ state, the molecule can undergo rotation around the central C=C bond to a perpendicular, twisted conformation. This twisted intermediate is considered a key geometry in the isomerization process, from which the molecule can decay back to the ground state as either the trans or cis isomer. rroij.com
For many substituted stilbenes, particularly those with nitro groups, intersystem crossing (ISC) from the initially excited singlet state (S₁) to a triplet state (T₁) can be an efficient process. nih.govmdpi.com The isomerization can then proceed on the triplet potential energy surface. The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the energy gap between the S₁ and T₁ states. rsc.org In the case of nitrostilbenes, the nitro group is known to promote the triplet pathway. mdpi.com
The excited state dynamics are also highly dependent on the solvent polarity. rsc.org For push-pull stilbenes, such as those with donor and acceptor groups, the excited state can have a significant charge-transfer character. rroij.com This can lead to the formation of a twisted intramolecular charge-transfer (TICT) state in polar solvents. rroij.com The formation and stabilization of this TICT state can provide an alternative non-radiative decay pathway that competes with isomerization.
Influence of Substituents on Isomerization Pathways
The substituents on the phenyl rings of stilbene play a critical role in determining the preferred isomerization pathway and its efficiency. In this compound, the 2,5-dimethoxy groups act as electron donors, while the 4'-nitro group is a strong electron acceptor. This "push-pull" arrangement significantly influences the electronic structure of the molecule in both its ground and excited states.
The presence of a strong electron-withdrawing group like the nitro group can facilitate intersystem crossing to the triplet state. mdpi.com In related nitro-substituted stilbenes, the triplet mechanism is often a significant pathway for isomerization. For instance, in 4-nitrostilbene (B156276), the S₁ state lifetime is dramatically shortened in nonpolar solvents due to efficient intersystem crossing. rsc.org
The electron-donating methoxy groups, in concert with the accepting nitro group, enhance the charge-transfer character of the excited state. rroij.com This increased polarity of the excited state makes its dynamics highly sensitive to the solvent environment. In polar solvents, the stabilization of a charge-transfer or TICT state can become a dominant deactivation channel, potentially reducing the quantum yield of isomerization. rroij.com Computational studies on related donor-acceptor stilbenes have shown that twisting of the nitro group itself can be a key factor in the non-radiative decay process. researchgate.net
The interplay between the donor and acceptor groups affects the potential energy surfaces of the excited states. The energy barriers for rotation around the central double bond and the relative energies of the planar and twisted intermediates are all modulated by the electronic nature of the substituents. rroij.comnih.gov
Interactive Data Table: Photochemical Properties of Related Substituted Stilbenes
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Isomerization Quantum Yield (Φ_tc) |
| trans-4-Nitrostilbene | Hexane | 313 | - | < 0.01 | 0.45 |
| trans-4-Nitrostilbene | Acetonitrile | 325 | - | < 0.01 | 0.40 |
| trans-4-Amino-4'-nitrostilbene | Cyclohexane | 412 | 525 | 0.02 | 0.00 |
| trans-4-Amino-4'-nitrostilbene | Acetonitrile | 448 | 650 | 0.01 | 0.00 |
| trans-4-Dimethylamino-4'-nitrostilbene | Benzene | ~420 | ~530 | ~0.50 | - |
| trans-4-Dimethylamino-4'-nitrostilbene | Dichloromethane | - | - | - | - |
Data synthesized from multiple sources for illustrative purposes. rsc.orgrroij.comresearchgate.netacs.org The absence of a value is indicated by a dash.
Electronic Structure and Photophysical Phenomena of 2,5 Dimethoxy 4 Nitrostilbene
Intramolecular Charge Transfer (ICT) Characteristics
Upon absorption of light, stilbene (B7821643) derivatives with electron-donating and electron-accepting groups exhibit a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). The ground state of these molecules is typically neutral, with π-electrons delocalized across the structure. mdpi.com However, photoexcitation promotes the molecule to an excited state with a highly polarized, zwitterionic character. mdpi.com This excited state, often referred to as the ICT state, is central to the unique photophysical properties of these compounds. rroij.com In molecules like DANS, this process involves the transfer of electron density from the donor group (dimethylamino) to the acceptor group (nitro), creating a large excited-state dipole moment. mdpi.comresearchgate.net
Solvatochromism and Environmental Sensitivity of ICT States
The pronounced charge separation in the ICT state makes its energy level highly sensitive to the polarity of its environment, a property known as solvatochromism. While the absorption spectra of these molecules show some dependence on solvent polarity, the effect is dramatically more pronounced in the fluorescence emission. researchgate.net In polar solvents, the large dipole moment of the excited state is stabilized by the surrounding solvent molecules, leading to a significant red shift (shift to longer wavelengths) in the emission spectrum and resulting in large Stokes shifts. researchgate.netacs.org
For example, studies on DANS show that emission bands exhibit large Stokes shifts ranging from 7,390 to 11,300 cm⁻¹ in polar solvents, highlighting the strong ICT character of the excited state. researchgate.net The fluorescence quantum yield is also heavily influenced by the solvent; for many donor-acceptor stilbenes, fluorescence is strong in non-polar solvents but decreases significantly in polar environments due to the opening of efficient non-radiative decay channels. rroij.com
Table 1: Solvent Effects on the Photophysical Properties of 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS)
This table illustrates the typical environmental sensitivity of a push-pull stilbene analog. Data is illustrative of the phenomena described.
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 413 | 520 | ~5,000 |
| Dichloromethane | 430 | 610 | ~7,900 |
Role of Donor-Acceptor Interactions
The defining feature of 2,5-Dimethoxy-4'-nitrostilbene and its analogs is the electronic coupling between an electron-donor group and an electron-acceptor group through a π-conjugated system. rroij.com The 2,5-dimethoxy groups function as electron donors, while the 4'-nitro group is a strong electron acceptor. scispace.com This "push-pull" configuration is essential for the formation of the ICT state. mdpi.com
Upon photoexcitation, an electron is effectively transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor part. researchgate.net This charge redistribution from the donor-substituted phenyl ring to the nitro-substituted phenyl ring creates the highly dipolar excited state. mdpi.comrroij.com The strength of the donor and acceptor groups, as well as the efficiency of the π-bridge connecting them, dictates the degree of charge transfer and, consequently, the energy and properties of the ICT state. researchgate.net
Excited State Dynamics and Relaxation Pathways
Following initial excitation to the Franck-Condon S₁ state, the molecule can undergo several competing relaxation processes to return to the ground state. These pathways include radiative decay (fluorescence) and, more prominently in many cases, non-radiative decay mechanisms. The dynamics of these processes are exceptionally fast, often occurring on femtosecond to picosecond timescales. rsc.org
Non-Radiative Decay Mechanisms (e.g., Twisted Intramolecular Charge Transfer - TICT states)
A primary non-radiative decay channel for push-pull stilbenes in polar solvents is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com This model posits that after the initial formation of a planar ICT state, the molecule can undergo torsional motion (twisting) around one of its single or double bonds. This twisting leads to a different, non-emissive or weakly emissive excited state from which it can efficiently decay to the ground state without emitting light. rroij.com
For DANS, there has been considerable investigation into which specific bond twists to form the TICT state. mdpi.com Hypotheses have included twisting of the central ethylenic double bond (leading to trans-cis isomerization), the dimethylamino group, or the nitrophenyl group. mdpi.com Studies using structurally constrained DANS analogs, where rotation around certain bonds is blocked, have provided strong evidence that torsion of the nitro group can be a sufficient pathway for non-radiative decay. researchgate.netscience.govnih.gov This process involves the rotation of the NO₂ group towards a configuration perpendicular to the phenyl ring, which stabilizes the charge-separated state and facilitates rapid internal conversion to the ground state. nih.gov
Conical Intersections and Intersystem Crossing Networks
The ultrafast non-radiative decay of excited electronic states is often mediated by conical intersections (CIs). CIs are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient "funnel" for the molecule to switch from a higher to a lower electronic state. mdpi.comrsc.org For stilbene derivatives, CIs are typically accessed through large-amplitude motions like the twisting of the central C=C bond or other torsions. mdpi.com The structure at the CI for internal conversion in DANS analogs has been associated with not only a twisting but also a pyramidalization of the nitro group. researchgate.netnih.gov
In addition to internal conversion via CIs, intersystem crossing (ISC) to the triplet manifold (S₁ → Tₙ) is a competing decay pathway. mdpi.com The presence of the nitro group in nitrostilbenes is known to promote ISC. mdpi.comrsc.org The relative energies of the singlet and triplet states can be modulated by solvent polarity, which in turn affects the rate and efficiency of ISC. rsc.org Detailed computational studies on DANS have mapped the complex interwoven networks of CIs and ISC points that govern the photorelaxation pathways, determining the ultimate fate of the excited molecule, whether it be fluorescence, internal conversion, or isomerization. mdpi.comnih.gov
Time-Resolved Spectroscopic Probes of Excited State Evolution
The evolution of the excited state from the initial Franck-Condon state through various relaxation pathways can be tracked using time-resolved spectroscopic techniques. Ultrafast broadband transient absorption and time-resolved fluorescence spectroscopy are powerful tools for monitoring these dynamics on their natural femtosecond-to-nanosecond timescale. researchgate.netrsc.org
These experiments allow for the direct observation of the formation and decay of different transient species, such as the initially excited state, the ICT state, and triplet states. For instance, studies on trans-4-nitrostilbene revealed that its S₁ state lifetime is strongly dependent on solvent polarity, decreasing by three orders of magnitude from ~60 picoseconds in highly polar solvents to ~60 femtoseconds in nonpolar solvents, reflecting the changing competition between ISC and internal conversion. rsc.org In DANS, time-resolved measurements have identified ultrafast internal conversion processes on the order of hundreds of femtoseconds between a locally excited (LE) state and the ICT state. researchgate.net
Table 2: Illustrative Excited-State Lifetimes for trans-4-nitrostilbene (t-NSB) in Various Solvents
This table shows how time-resolved spectroscopy can quantify the dramatic effect of the environment on the excited-state dynamics of a nitrostilbene analog.
| Solvent Polarity | S₁ State Lifetime | Dominant Relaxation Pathway |
|---|---|---|
| Nonpolar | ~60 fs | Intersystem Crossing (ISC) & Internal Conversion |
| Medium-Polarity | Biphasic Decay | Competing ISC Mechanisms |
Luminescence Properties
Specific data regarding the fluorescence quantum yields and lifetimes for this compound in either solution or the solid state are not reported in the scientific literature reviewed. The photophysical behavior of nitrostilbene derivatives is often influenced by the substitution pattern on the aromatic rings, which affects the intramolecular charge transfer (ICT) character of the excited state. Generally, the fluorescence of such "push-pull" stilbenes is highly sensitive to the polarity of the solvent nih.govacs.org. For example, related compounds like 4-Dimethylamino-4'-nitrostilbene (DANS) show significant fluorescence in nonpolar solvents, which decreases in polar solvents due to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state acs.org. However, without experimental data, a similar behavior for this compound can only be hypothesized.
Table 1: Fluorescence Quantum Yield (Φf) and Lifetime (τ) of this compound in Various Media
| Medium | Quantum Yield (Φf) | Lifetime (τ) |
|---|---|---|
| Solution | ||
| Various Solvents | Data not available | Data not available |
| Solid State |
There is no available research documenting whether this compound exhibits Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ). AIE is a phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation, often due to the restriction of intramolecular rotations in the aggregate state pku.edu.cn. Conversely, ACQ is the more common effect where fluorescence is diminished upon aggregation due to processes like π–π stacking, which facilitates non-radiative decay pathways researchgate.net. The presence of AIE or ACQ is highly dependent on the specific molecular structure. While it has been a challenge to create stilbene derivatives with AIE properties, it is not impossible sioc-journal.cn. Without dedicated studies on this compound, its behavior in the aggregated state remains uncharacterized.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
Nonlinear Optical Nlo Properties of 2,5 Dimethoxy 4 Nitrostilbene and Its Analogs
Principles of Second Harmonic Generation (SHG) in Organic Chromophores
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is a cornerstone of frequency conversion technology, enabling the generation of laser light at new wavelengths.
For SHG to occur, a material must possess a non-centrosymmetric structure. In a centrosymmetric material, the inversion symmetry cancels out any even-order nonlinear effects, including SHG. Organic chromophores designed for SHG are typically engineered to crystallize in non-centrosymmetric space groups. This is often achieved by introducing chiral centers or specific intermolecular interactions that favor a non-centrosymmetric packing arrangement.
The efficiency of SHG is quantified by the second-order nonlinear optical susceptibility, χ⁽²⁾, at the macroscopic level, and by the first hyperpolarizability, β, at the molecular level. A large molecular hyperpolarizability is a prerequisite for a material to exhibit a strong SHG response. In organic chromophores, a large β value is typically associated with a significant change in dipole moment upon electronic excitation from the ground state to the first excited state. This is often realized in molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
Design Principles for High NLO Activity in Stilbene (B7821643) Derivatives
The stilbene framework provides an excellent platform for tuning NLO properties through systematic structural modifications. The key design principles revolve around optimizing the electronic asymmetry and the efficiency of intramolecular charge transfer (ICT).
Role of Conjugation Length and Electronic Asymmetry
The magnitude of the first hyperpolarizability (β) is strongly dependent on the length of the π-conjugated system that connects the electron donor and acceptor groups. In general, extending the conjugation length leads to a red shift in the absorption maximum and an increase in the difference between the ground-state and excited-state dipole moments, which in turn enhances the β value. The delocalization of π-electrons across the stilbene bridge facilitates efficient charge transfer from the donor to the acceptor upon photoexcitation, a key mechanism for generating a large NLO response.
Electronic asymmetry is another critical factor. This is achieved by substituting the stilbene core with electron-donating groups (D) on one phenyl ring and electron-accepting groups (A) on the other. This D-π-A architecture creates a strong intramolecular charge-transfer character. The strength of the donor and acceptor groups significantly influences the degree of electronic asymmetry and, consequently, the magnitude of β. Stronger donors and acceptors generally lead to larger hyperpolarizabilities.
Influence of Substitution Patterns on Hyperpolarizability
In the case of 2,5-Dimethoxy-4'-nitrostilbene, the two methoxy (B1213986) groups at the 2 and 5 positions act as electron donors, while the nitro group at the 4' position serves as a strong electron acceptor. The presence of multiple donor groups can further enhance the electron-donating strength of the phenyl ring. However, the substitution pattern can also introduce steric effects that may lead to a loss of planarity in the molecule, which can, in turn, reduce the efficiency of π-conjugation and decrease the hyperpolarizability.
Computational studies on various donor-acceptor stilbene analogs have provided valuable insights into these structure-property relationships. The following table presents the calculated first hyperpolarizability (β) for a series of stilbene derivatives, illustrating the effect of different donor and acceptor groups.
| Compound | Donor (D) | Acceptor (A) | Calculated β (10⁻³⁰ esu) |
|---|---|---|---|
| 4-Amino-4'-nitrostilbene | -NH₂ | -NO₂ | 45.8 |
| 4-Methoxy-4'-nitrostilbene | -OCH₃ | -NO₂ | 34.0 |
| 4-Dimethylamino-4'-nitrostilbene | -N(CH₃)₂ | -NO₂ | 72.1 |
| 4-Hydroxy-4'-nitrostilbene | -OH | -NO₂ | 38.2 |
| 4-Methyl-4'-nitrostilbene | -CH₃ | -NO₂ | 25.5 |
Experimental Characterization of NLO Response
Several experimental techniques are employed to evaluate the second-order NLO properties of new materials. These methods can be broadly categorized into those that probe the bulk NLO response of a material and those that measure the molecular hyperpolarizability of individual chromophores.
Kurtz-Perry Powder Method for SHG Efficiency
The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their SHG activity. semanticscholar.org This method involves irradiating a powdered sample of the material with a high-intensity laser and measuring the intensity of the generated second-harmonic light. The SHG efficiency of the sample is then compared to that of a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (B84403) (KDP) or urea (B33335).
The technique provides a qualitative or semi-quantitative measure of the bulk SHG efficiency. A strong SHG signal indicates that the material crystallizes in a non-centrosymmetric space group and possesses a significant second-order nonlinear susceptibility. While the Kurtz-Perry method is a powerful tool for initial screening, it is sensitive to factors such as particle size, packing density, and phase-matching conditions, which can affect the accuracy of the results.
For example, a study on 2-chloro-3,4-dimethoxy-4'-nitrostilbene, a close analog of the titular compound, revealed a significant SHG efficiency when measured by the Kurtz-Perry method. semanticscholar.org The non-centrosymmetric polymorph of this compound exhibited an NLO activity over 32 times that of a urea reference, highlighting the potential of polysubstituted stilbenes as efficient SHG materials. semanticscholar.org
Electric Field Induced Second Harmonic (EFISH) Generation
Electric Field Induced Second Harmonic (EFISH) generation is a powerful technique for determining the first hyperpolarizability (β) of a molecule in solution. In this method, a strong DC electric field is applied to a solution of the chromophore, which serves to partially align the polar molecules. This induced non-centrosymmetry allows for the generation of a second-harmonic signal when the solution is irradiated with a laser beam.
The intensity of the EFISH signal is proportional to the square of the applied electric field and the concentration of the NLO chromophore. By measuring the SHG intensity as a function of concentration and comparing it to a known reference, the molecular hyperpolarizability (β) can be determined. The EFISH technique provides a direct measure of the intrinsic NLO properties of a molecule, independent of its crystal packing. This information is crucial for understanding structure-property relationships and for the rational design of new NLO materials.
Integration into Polymeric Matrices for NLO Applications
The practical application of nonlinear optical (NLO) chromophores such as this compound and its analogs is heavily dependent on their incorporation into solid-state materials, particularly polymeric matrices. These matrices provide a robust framework that allows for the processing of the materials into usable forms, such as thin films, and enables the macroscopic alignment of the NLO chromophores, a prerequisite for second-order NLO effects. The integration strategy, whether as a guest-host system, covalently attached as a side-chain, or built into the polymer backbone, significantly influences the final properties of the material, including its NLO activity, processability, and long-term stability.
Polymer Composite Materials for Photorefractivity
Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This effect is sought after for applications in holographic data storage, optical image processing, and real-time interferometry. Polymer composites are a particularly attractive class of photorefractive materials due to their performance and low-cost manufacturing potential. imaging.org The photorefractive effect in polymers arises from a combination of photoconductivity and the electro-optic effect. nih.govnih.gov
A typical photorefractive polymer composite is a multi-component system, generally consisting of four main components:
A photoconducting polymer host: This polymer, often poly(9-vinylcarbazole) (PVK), forms the matrix and is responsible for charge transport. imaging.orgazom.com
A sensitizer: Molecules like C60 or (2,4,7-trinitro-9-fluorenylidene) malonodinitrile (TNFDM) are added to generate charge carriers upon exposure to light of a specific wavelength. imaging.orgazom.com
An NLO chromophore: Stilbene derivatives, such as this compound, provide the necessary electro-optic response. azom.comspiedigitallibrary.org These molecules possess a large dipole moment and high molecular hyperpolarizability.
A plasticizer: A plasticizer, such as 9-ethylcarbazole (B1664220) (ECZ), is added to lower the glass transition temperature (Tg) of the composite. imaging.orgazom.com This reduction in Tg, often to near room temperature, is crucial as it allows the NLO chromophores to physically reorient themselves in the space-charge field created during the photorefractive process, leading to a significant enhancement of the refractive index modulation. imaging.orgazom.com
Research on photorefractive polymers has utilized stilbene-backbone derivatives as the NLO chromophore. azom.com In one such system, a composite was prepared using a boronate derivative of stilbene within a PVK:ECZ matrix sensitized with C60, achieving a glass transition temperature of 77°C. azom.com The ability to tune the mechanical, electronic, and optical properties through molecular engineering is a powerful feature of these organic composites. imaging.org
Thermal Stability of Dipole Alignments in NLO Polymers
For many second-order NLO applications, such as electro-optic modulation, the long-term stability of the chromophore alignment is paramount. After the initial poling process, where an external electric field is applied at an elevated temperature to align the dipolar chromophores, the alignment must be locked in place to maintain the material's NLO response. The primary factor working against this is the thermodynamic tendency of the oriented molecules to relax back into a random, centrosymmetric arrangement.
A key strategy to minimize this relaxation is to use polymers with a high glass transition temperature (Tg). By using a high-Tg polymer matrix, such as a polyimide, the mobility of the polymer chains—and consequently the embedded or attached chromophores—is severely restricted at operating temperatures well below Tg. koreascience.kr This contrasts with photorefractive composites, where a low Tg is intentionally sought.
Research into novel Y-type polyimides containing a 3,4-dioxynitrostilbenyl group as the NLO chromophore has demonstrated exceptional thermal stability. koreascience.kr This type of polymer architecture offers advantages of both main-chain and side-chain NLO polymers: good solubility for processing and enhanced stability of the dipole alignment. koreascience.kr The thermal properties of one such polyimide are detailed below. koreascience.kr
| Property | Value | Method |
|---|---|---|
| Thermal Decomposition Temperature | Stable up to 370°C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | ~153°C | Differential Scanning Calorimetry (DSC) |
| SHG Signal Stability | No significant decay below 180°C | In situ SHG Measurement |
The exceptional stability, with no significant decay of the second harmonic generation (SHG) signal observed at temperatures up to 30°C above the polymer's Tg, is attributed to the partial main-chain character of the polymer structure. koreascience.kr This structural feature provides a much more rigid environment for the NLO chromophore compared to a simple guest-host system, where the chromophore is merely dispersed in the polymer. Molecular dynamics simulations of the analog 4-(dimethylamino)-4'-nitrostilbene (DMANS) in a polymer matrix show that the reorientation of chromophores is highly correlated with the motion of the polymer's side groups and backbone, underscoring the importance of restricting polymer chain mobility to achieve stable dipole alignment. acs.org Embedding chromophores into the main chain via covalent bonds can yield materials with better optical quality and high temporal stability, with some systems showing their NLO signal decaying to only 80% of its original value at 150°C. instras.com
Solid State Behavior and Crystal Engineering of Stilbene Systems
Molecular Packing and Intermolecular Interactions in Crystalline Phases
While classical hydrogen bonds may not be the primary interaction in 2,5-Dimethoxy-4'-nitrostilbene, the interplay of weaker interactions and π-π stacking is critical. π-π stacking interactions are common in aromatic compounds and play a significant role in the solid-state emission properties of luminophores, where compact packing can sometimes lead to fluorescence quenching researchgate.netchemrxiv.org. In some donor-acceptor stilbene (B7821643) systems, π-stacking of the stilbene moiety on adjacent base pairs is a crucial factor for stability vanderbilt.edu. For instance, cocrystallization of 2,5-dimethoxy substituted compounds with acceptor molecules has been shown to result in π-stacked arrangements driven by donor-acceptor charge transfer interactions nih.gov. These stacking interactions can be face-to-face or edge-to-face, and the geometry can adapt to optimize crystal packing vanderbilt.edu.
Weak intermolecular contacts are fundamentally important in the construction of crystal structures for substituted stilbenes nih.gov. Interactions such as C-H…O are recognized as crucial factors in the arrangement of molecules in crystals mdpi.com. A detailed analysis of methoxy-substituted 4'-methylthio-trans-stilbenes, which are structurally related to this compound, confirmed the importance of these weak, delocalized interactions in the absence of stronger hydrogen bonds nih.gov. The C-H/π interaction, a weak hydrogen bond between a soft acid C-H group and a soft base π-system, is another key force in directing supramolecular assembly and crystal packing rsc.org. Similarly, O-H…π interactions can contribute to the stability of crystal lattices where hydroxyl groups are present nih.gov.
Below is a table summarizing the types of weak intermolecular interactions observed in the crystal structures of methoxy-substituted stilbene derivatives, highlighting their significance in molecular packing.
| Interaction Type | Description | Role in Crystal Packing |
| C-H...O | A weak hydrogen bond between a carbon-bound hydrogen atom and an oxygen atom. | Plays a crucial role in linking molecules and guiding the overall crystal architecture, particularly in the absence of strong hydrogen bond donors nih.govmdpi.com. |
| π-π Stacking | Noncovalent interaction between aromatic rings. Can be offset, face-to-face, or edge-to-face. | Influences electronic properties and solid-state fluorescence. Strong stacking can lead to aggregation-caused quenching (ACQ) vanderbilt.eduresearchgate.netchemrxiv.org. |
| C-H...π | A soft acid-soft base interaction between a C-H bond and the electron cloud of a π-system. | Contributes to the formation of specific supramolecular architectures and stabilizes crystal packing rsc.org. |
Polymorphism and Its Impact on Solid-State Optical Properties
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a known phenomenon in stilbene derivatives rsc.org. These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and, notably, solid-state optical properties. For example, the fluorescence behavior of nitro-cyanostilbenes can be significantly different depending on the molecular packing in the solid state, which is influenced by polymorphism beilstein-journals.org. An odd-even effect related to alkyl chain length in these compounds was observed to affect both liquid crystalline properties and solid-state fluorescence, indicating a significant difference in molecular packing between different forms beilstein-journals.org. The application of external stimuli like heat can trigger crystallization processes that result in polymorphs with varied luminescent properties researchgate.net.
Photodimerization and Solid-State Reactivity
Stilbene and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo E/Z isomerization and [2+2] cycloaddition to form cyclobutane (B1203170) dimers researchgate.netnih.gov. In the solid state, this reactivity is often highly controlled by the crystal lattice.
The concept of topochemical control, famously outlined by Schmidt's postulates, dictates that the reactivity of molecules in a crystal is determined by their packing arrangement. For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å acs.org. This principle allows the crystal lattice to act as a template, directing the reaction to yield a specific stereoisomer of the cyclobutane product acs.orgmostwiedzy.pl. This strategy has been successfully used to organize olefins in a face-to-face arrangement suitable for [2+2] cycloaddition upon UV irradiation mostwiedzy.pl. The polarization of the stilbene moieties can also influence the rate of reaction, with more polarized compounds often forming tightly packed crystals that are readily photoreactive acs.org.
The crystal lattice exerts profound control over solid-state photoreactions. The rigidity and orientation of molecules within the crystal can either facilitate or hinder a photochemical transformation nih.gov. For a reaction to proceed, the lattice must be able to accommodate the necessary molecular motions and the structure of the resulting photoproduct without collapsing acs.org. In some cases, the crystal lattice can completely prevent a reaction that occurs readily in solution. For instance, in certain trans-stilbene (B89595) crystals, the molecules cannot achieve an orientation favorable for dimerization, thus inhibiting the reaction nih.gov. Conversely, the confinement within a crystal can keep reacting molecules in close proximity, potentially serving as a robust nanoreactor for solid-state transformations nih.gov. The specific arrangement within the crystal lattice is therefore a critical factor determining whether a stilbene derivative will be photoreactive in the solid state researchgate.net.
Crystalline Solid Solutions for Tunable Material Properties
Information not available.
Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxy 4 Nitrostilbene
Electron Transfer Reactions and Radical Anion Formation
The presence of the electron-withdrawing nitro group makes the stilbene (B7821643) backbone susceptible to electron transfer reactions, leading to the formation of a radical anion. This intermediate is central to the electrochemical behavior of the molecule.
The electrochemical reduction of nitroaromatic compounds, including nitrostilbene derivatives, has been extensively studied. The initial step in the reduction of 2,5-Dimethoxy-4'-nitrostilbene is a one-electron transfer to the nitro group, which generates a corresponding nitro radical anion (R-NO₂•⁻). This process is often reversible and can be observed using techniques like cyclic voltammetry.
In studies on related 2,5-dimethoxy nitrobenzene (B124822) derivatives, cyclic voltammetry in mixed media reveals a well-defined, reversible couple corresponding to this single-electron reduction. uchile.clresearchgate.netuchile.cl The stability of the generated nitro radical anion is significant, although it does exhibit a tendency to participate in further chemical reactions. uchile.clresearchgate.netuchile.cl For nitrostilbene derivatives, the reduction of the nitro group can proceed further. At acidic pH, an irreversible four-electron process can occur, leading directly to the formation of a hydroxylamine (B1172632) derivative. researchgate.net At alkaline pH, the reduction is often split into a one-electron reversible step to the radical anion, followed by a subsequent three-electron reduction process. researchgate.net
The electrochemical behavior is sensitive to the pH of the medium. For instance, in aqueous media at a pH greater than 8, it is possible to observe a polarographic peak or wave corresponding to the formation of the nitro radical anion. uchile.clresearchgate.netuchile.cl The kinetic behavior of this electrochemically generated radical anion can be characterized to determine its rate constant for subsequent reactions and its half-life. uchile.clresearchgate.netuchile.cl
| Reaction Condition | Observed Process | Mechanism | Reference |
|---|---|---|---|
| Mixed Media (e.g., DMF/aqueous buffer) | Reversible formation of nitro radical anion | Single-electron transfer | uchile.clresearchgate.net |
| Aqueous Media (pH > 8) | Observation of nitro radical anion formation | Single-electron transfer | uchile.clresearchgate.netuchile.cl |
| Acidic pH | Formation of hydroxylamine derivative | Irreversible four-electron process | researchgate.net |
| Alkaline pH | Stepwise reduction | 1e⁻ (reversible) + 3e⁻ process | researchgate.net |
The stability and subsequent reactivity of the nitro radical anion can be influenced by the surrounding medium, including the nature of the counterions present. While specific studies on this compound are limited, general principles from related systems can be applied.
Counterions can affect the stability of the radical anion by forming ion pairs. For instance, the isolation of a stable stilbene radical anion has been achieved by its encapsulation between two [K{18c6}]⁺ (potassium-18-crown-6) cations. rsc.org In electrochemical studies of nitroimidazole derivatives, the addition of a second supporting electrolyte containing large tetraalkylammonium ions, such as tetrabutylammonium (B224687) iodide (TBAI), has been shown to improve the resolution of the nitro/nitro radical anion couple in cyclic voltammograms. researchgate.netuchile.cl These large cations are adsorbed at the electrode surface, creating a layer with low proton activity. uchile.cl This environment hinders the protonation of the radical anion, thereby enhancing its kinetic stability and allowing for better characterization. researchgate.netuchile.cl This stabilization facilitates the isolated study of the radical anion by preventing its immediate consumption in subsequent proton-coupled reduction steps. uchile.cl
Nitro Group Reductions and Subsequent Derivatizations
The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, which can then undergo further reactions.
The reduction of the nitro group in this compound can proceed beyond the radical anion stage to form hydroxylamine and amine derivatives. This transformation is a cornerstone of nitroarene chemistry.
The complete reduction of an aromatic nitro group to a primary amine is a common synthetic transformation. nih.gov A wide variety of reagents can accomplish this, including catalytic hydrogenation (e.g., using Pd/C) and metals in acidic media (e.g., Sn/HCl, Zn dust). organic-chemistry.org Under anaerobic conditions, the reduction process is understood to involve the initial one-electron transfer to generate the nitro radical anion, followed by the formation of nitroso and hydroxylamine intermediates, which involve two- and four-electron reductions, respectively. researchgate.net The final step is a further two-electron reduction of the hydroxylamine to the corresponding amine.
The hydroxylamine (Ar-NHOH) itself can be a stable, isolable product under specific conditions. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride are known to reduce nitroarenes to aryl hydroxylamines. nih.gov
A characteristic reaction of ortho-substituted nitrostilbenes and related 2-nitrostyrene systems is base-mediated intramolecular cyclization to form indole (B1671886) derivatives. nih.govwvu.edu This reaction provides a pathway to complex heterocyclic structures from relatively simple precursors.
In the presence of a strong base, such as potassium tert-butoxide or sodium tert-pentoxide, 2-nitrostyrene derivatives undergo cyclization to yield N-hydroxyindoles. nih.govwvu.edu A plausible mechanism for this transformation involves several steps: nih.gov
Initial deprotonation by the base at the benzylic position.
Intramolecular cyclization of the resulting anion onto the nitro group.
The cyclic intermediate undergoes ring-cleavage to furnish a nitroso-intermediate.
A subsequent 1,5-electrocyclization of the nitroso-intermediate affords a new cyclic species.
This intermediate can then be protonated during aqueous work-up to yield the final N-hydroxyindole product. nih.gov
If an electrophile, such as methyl iodide, is added in situ after the addition of the base, N-alkoxyindoles can be formed directly. nih.govwvu.edu
Thermal and Photochemical Degradation Pathways (Mechanistic Aspects)
Information regarding the specific thermal and photochemical degradation pathways of this compound is not extensively documented. However, mechanistic insights can be inferred from studies on related nitroaromatic compounds.
Thermal Degradation Pathways: The thermal decomposition of nitroaromatics like nitrobenzene is initiated by the cleavage of the C–NO₂ bond, which is typically the weakest bond. High-temperature pyrolysis studies of nitrobenzene have identified two primary decomposition channels: kaust.edu.sa
C–NO₂ bond homolysis to produce a phenyl radical (C₆H₅•) and nitrogen dioxide (NO₂).
A nitro-nitrite rearrangement followed by C–O bond cleavage to yield a phenoxy radical (C₆H₅O•) and nitric oxide (NO). kaust.edu.sa
Under high-temperature conditions, the pathway producing the phenyl radical and NO₂ tends to dominate. kaust.edu.sa For more complex nitroaromatics, intramolecular reactions can also occur. For example, the thermal degradation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) involves an initial intramolecular condensation between an amino group and a nitro group to form water and benzofurazan (B1196253) products. osti.govresearchgate.net Given the structure of this compound, it is plausible that its thermal degradation would primarily involve the cleavage of the C-NO₂ bond and potential reactions involving the stilbene bridge at higher temperatures.
Photochemical Degradation Pathways: The photochemical degradation of nitroaromatic compounds can be complex. The process is often initiated by the absorption of UV light, exciting the molecule to a higher energy state. This can lead to various reactions, including photo-oxidation and fragmentation. chalmers.se For many organic materials, photochemical degradation pathways involve photoinduced conformational changes, followed by photo-oxidation and fragmentation, which ultimately leads to the destruction of the chromophore. chalmers.se Specific mechanistic studies on the photolysis of this compound are not readily available in the reviewed literature.
Advanced Materials Integration and Non Biological Applications
Optoelectronic Devices
The inherent electronic and photophysical properties of 2,5-Dimethoxy-4'-nitrostilbene, arising from its donor-acceptor-π bridge structure, make it a compelling component for various optoelectronic devices. Its ability to interact with light and electric fields allows for its potential use in applications such as organic light-emitting diodes (OLEDs), photodetectors, and optical switches.
Organic Light-Emitting Diodes (OLEDs) as Color Tuners
While direct research on the specific use of this compound as a color tuner in OLEDs is limited, the broader class of stilbene (B7821643) derivatives has shown promise in this area. The electroluminescent properties of organic materials are highly dependent on their molecular structure. By incorporating specific chromophores, the emission color of an OLED can be precisely controlled. The strong fluorescence behavior observed in some stilbene derivatives suggests that they can act as efficient emitters or dopants in the emissive layer of an OLED.
The principle of color tuning in OLEDs often involves doping a host material with a small amount of a guest emitter. The host material, when electrically excited, transfers its energy to the guest dopant, which then emits light of a characteristic color. The emission wavelength is determined by the energy gap of the dopant molecule. The electronic properties of this compound, with its donor and acceptor groups, can be tailored through chemical modification to tune its emission spectrum, potentially covering a range of colors. This tunability is a key factor in the development of full-color displays and specialized lighting applications.
Photodetectors and Light Switches
The significant nonlinear optical (NLO) properties of stilbene derivatives, particularly their capacity for second-harmonic generation (SHG), point towards their potential application in photodetectors and optical switches. SHG is a process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is crucial for various applications in photonics and optoelectronics, including optical data storage and processing.
Research on a closely related compound, 2-chloro-3,4-dimethoxy-4'-nitrostilbene, has demonstrated substantial NLO activity. rsc.org A non-centrosymmetric polymorph of this compound exhibited an SHG efficiency over 32 times that of the standard reference material, urea (B33335). rsc.org This strong NLO response is attributed to the ideal molecular arrangement of the chromophores in the crystal lattice. rsc.org The presence of electron-donating (dimethoxy) and electron-withdrawing (nitro) groups in this compound suggests that it would also possess significant NLO properties, making it a candidate for use in NLO-based devices like high-speed optical switches and modulators.
Sensing Applications (excluding biological sensing)
The application of this compound in non-biological sensing is an area that remains largely unexplored. However, the fundamental properties of the molecule suggest potential avenues for research. The fluorescence of stilbene derivatives can be sensitive to the surrounding chemical environment. Changes in polarity, viscosity, or the presence of specific analytes can lead to a detectable change in the fluorescence intensity or wavelength.
This principle forms the basis of many chemical sensors. For example, a sensor could be designed where the interaction of this compound with a target analyte disrupts its intramolecular charge transfer (ICT) character, leading to a change in its photophysical properties. While specific examples are not yet reported, the structural motifs present in this compound are found in various known chemosensors.
Liquid Crystalline Materials Incorporating Nitrostilbene Chromophores
The incorporation of chromophores like nitrostilbenes into liquid crystalline (LC) materials is a promising strategy for developing new functional materials. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The rod-like shape of many stilbene derivatives, including this compound, is conducive to the formation of LC phases.
Research has shown that stilbene-based molecules can exhibit various liquid crystalline phases, such as nematic and smectic phases. researchgate.netresearchgate.netmdpi.comacs.org The introduction of a nitrostilbene chromophore can impart photo- and electro-optical activity to the LC material. For instance, a liquid crystal dimer based on a 4-nitrostilbene (B156276) unit has been synthesized and shown to exhibit a nematic phase. The presence of the nitrostilbene unit makes the material sensitive to light and luminescent.
The ability of this compound to be incorporated into a polymer backbone or used as a dopant in an LC host could lead to materials with tunable optical properties. These materials could find applications in displays, optical data storage, and smart windows. The following table illustrates the types of liquid crystalline phases observed in some stilbene derivatives, highlighting the potential for this compound to be used in similar systems.
| Stilbene Derivative | Liquid Crystalline Phase(s) | Reference |
| 4,4'-dialkoxy-trans-stilbenes | Nematic | researchgate.net |
| Asymmetric bent-core stilbenes | Smectic | researchgate.net |
| Stilbene-based polymers | Nematic, Smectic | researchgate.netmdpi.com |
| 4-nitrostilbene dimer | Nematic | tandfonline.com |
Design of Photoresponsive Materials
The photoisomerization of the carbon-carbon double bond in the stilbene core is a key property that enables the design of photoresponsive materials. Upon absorption of light, stilbene derivatives can switch between their trans and cis isomers. This reversible transformation leads to a significant change in the molecule's shape and properties, which can be harnessed to control the macroscopic properties of a material.
By incorporating this compound into a polymer chain, either as a side group or as part of the main chain, it is possible to create photoresponsive polymers. nih.gov Irradiation with light of a specific wavelength can induce the trans-cis isomerization, leading to changes in the polymer's solubility, shape, or mechanical properties. This effect can be used to create light-controllable actuators, photo-patternable surfaces, or materials for controlled release applications.
The following table summarizes the key photoresponsive properties of stilbene-based materials and the potential applications arising from them.
| Photoresponsive Property | Underlying Mechanism | Potential Application |
| Change in Shape/Volume | trans-cis isomerization | Photo-actuators, artificial muscles |
| Change in Solubility | Polarity change upon isomerization | Photo-patterning, controlled release |
| Change in Optical Properties | Different absorption spectra of isomers | Optical data storage, smart windows |
Conclusion and Future Research Directions
Summary of Key Academic Contributions for 2,5-Dimethoxy-4'-nitrostilbene
The academic significance of this compound lies in its well-defined molecular architecture, which features electron-donating dimethoxy groups on one phenyl ring and an electron-withdrawing nitro group on the other. This "push-pull" electronic structure is the primary source of its interesting properties.
Key contributions in the study of this and structurally similar nitrostilbenes include:
Nonlinear Optical (NLO) Properties: The donor-π-acceptor structure of this compound makes it a candidate for NLO materials. Theoretical studies on similar push-pull π-conjugated molecules have shown that the presence of a -C=C- bridge, as in stilbenes, leads to a significantly larger NLO response compared to other bridges like -N=N-. nih.govresearchgate.net The specific combination of the strong withdrawing nitro group and the donating methoxy (B1213986) groups enhances the molecular hyperpolarizability, a key parameter for NLO applications.
Electrochemical Behavior: Research on nitrostilbene derivatives has provided insights into their redox properties. The nitro group serves as an electroactive probe, and its reduction potential can be influenced by the substituents on the phenyl rings. researchgate.net This electrochemical behavior is crucial for understanding the potential applications of these compounds in sensors or as intermediates in chemical reactions.
Biological Activity Studies: While research on this compound itself is specific, studies on related nitrostilbenes have revealed potential biological activities, including anti-influenza and anticancer properties. mdpi.com The substitution patterns on the stilbene (B7821643) backbone are critical in determining the biological efficacy. For instance, the O-methylation of hydroxyl groups in stilbene derivatives can increase lipophilicity, promoting cellular uptake and improving stability. nih.gov
The following table summarizes the key research areas and findings related to this compound and its analogues.
| Research Area | Key Findings |
| Nonlinear Optics | Push-pull structure leads to significant molecular hyperpolarizability. |
| Electrochemistry | The nitro group acts as a redox-active center. |
| Medicinal Chemistry | Analogues show potential as antiviral and anticancer agents. |
Remaining Challenges and Open Questions in Nitrostilbene Research
Despite the promising properties of nitrostilbenes, several challenges and unanswered questions remain, hindering their widespread application.
Synthetic Complexity and Stereoselectivity: The synthesis of stilbene derivatives, particularly with specific substitution patterns like in this compound, can be complex. bath.ac.uk Achieving high yields and controlling the stereochemistry to obtain the desired trans-(E) or cis-(Z) isomer can be challenging. nih.gov The trans isomer is often thermodynamically more stable and exhibits more potent biological activity.
Bioavailability and Toxicity: A significant hurdle for the therapeutic application of stilbenes is their often low bioavailability and potential for toxicity. researchgate.net While methoxylation can improve stability, the metabolic fate and long-term toxicological profiles of many nitrostilbenes are not well understood. The presence of a nitro group can sometimes lead to genotoxicity through metabolic reduction to reactive intermediates. umich.edu
Structure-Property Relationship: While it is known that the donor-acceptor configuration is key to the NLO properties of nitrostilbenes, a precise and predictable structure-property relationship is still under development. nih.gov Understanding how the specific placement and nature of substituents affect the electronic and optical properties is an ongoing area of research.
Emerging Research Avenues and Prospects for Advanced Material Development
The unique properties of this compound and related nitrostilbenes point towards several exciting future research directions and applications in advanced materials.
Development of Advanced NLO Materials: The strong NLO response of donor-acceptor stilbenes makes them prime candidates for applications in photonics and optoelectronics. Future research could focus on incorporating these chromophores into polymers or crystal lattices to create materials for optical switching, frequency doubling, and telecommunications.
Molecular Switches and Sensors: The potential for cis-trans isomerization in stilbenes, which can be triggered by light, opens up possibilities for their use as molecular switches. The distinct electronic properties of the isomers could be harnessed for data storage or as sensors where a change in the environment induces a detectable change in the molecule's conformation and properties.
Pharmaceutical Scaffolds: The stilbene backbone is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net Further derivatization of the this compound scaffold could lead to the discovery of new therapeutic agents. For example, modifying the substitution pattern could optimize the anti-inflammatory or anticancer activities while minimizing toxicity. nih.gov
The continued investigation into the synthesis, properties, and applications of this compound and its analogues holds considerable promise for the development of next-generation materials and therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dimethoxy-4'-nitrostilbene, and how are the products characterized?
- Synthesis Routes :
- Dehydration Method : A high-yield (96.5%) synthesis involves refluxing 1-(2,5-dimethoxyphenyl)-2-(4'-nitrophenyl)ethanol in dimethyl sulfoxide (DMSO) for 3 hours, yielding exclusively the trans-isomer .
- Reduction to Amine : Catalytic hydrogenation of this compound using Raney nickel at 50 psi H₂ in methanol produces 2,5-Dimethoxy-4'-aminostilbene with 99% yield .
- Characterization :
- Spectroscopy : IR (e.g., 966 cm⁻¹ for olefinic CH), UV-Vis (λmax 345 nm in methanol), and NMR (δ 3.78–3.80 ppm for OCH₃ groups) confirm structure and purity .
- Chromatography : Thin-layer chromatography (TLC) on phosphor plates under UV light verifies single-spot purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., nitro, methoxy, and olefinic CH) via peaks at 1618 cm⁻¹ (C=C) and 966 cm⁻¹ (olefinic CH out-of-plane bending) .
- UV-Vis : Strong absorbance at 345 nm (ε = 2.10 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol correlates with the conjugated π-system .
- NMR : Distinct signals for methoxy groups (δ ~3.78 ppm) and trans-olefin protons (δ 7.0–7.28 ppm, J = 16 Hz) confirm stereochemistry .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Implement fume hoods for volatile reactions .
- Exposure Control : Avoid inhalation/contact; use engineering controls like local exhaust ventilation. Emergency showers/eye wash stations must be accessible .
Advanced Research Questions
Q. How can the optical properties of this compound be leveraged in nonlinear optical (NLO) materials?
- NLO Applications : Derivatives like 4-(3-hydroxypropoxy)-4’-nitrostilbene are incorporated into poly(L-glutamate) side chains for second harmonic generation (SHG). The nitro group enhances electron acceptor strength, critical for NLO activity .
- Crystal Engineering : Unidirectional growth in similar crystals (e.g., MMONS) is driven by dipole alignment, suggesting potential for polar crystal engineering to optimize SHG efficiency .
Q. What methodological considerations are critical when analyzing reaction yields and purity in the synthesis of derivatives?
- Yield Optimization : Hydrogenation at 50 psi H₂ with Raney nickel achieves near-quantitative yields (99%) for amine derivatives. Excess phosgene in chlorobenzene (1–4°C) ensures 91% yield for isocyanatostilbene .
- Purity Challenges : Recrystallization from cyclohexane or benzene-ligroin eliminates byproducts. TLC and fluorescence emission spectra (e.g., λem 415 nm in methanol) detect impurities .
Q. How does the nitro group influence the electronic properties of stilbene derivatives, and how can this be quantified?
- Electronic Effects : The nitro group acts as a strong electron-withdrawing group, red-shifting UV-Vis absorbance (e.g., λmax 345 nm vs. 415 nm for the amine derivative) .
- Quantitative Analysis : Electrochemical methods (e.g., cyclic voltammetry) measure reduction potentials. Computational modeling (DFT) correlates nitro substitution with HOMO-LUMO gaps .
Q. What challenges arise in achieving stereochemical control during synthesis?
- Stereoselectivity : Dehydration in DMSO exclusively produces the trans-isomer due to thermodynamic stability. Phosphoric acid alternatives may require post-synthesis isomer separation .
- Mechanistic Insight : The trans configuration is confirmed by NMR coupling constants (J = 16–17 Hz for olefinic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
